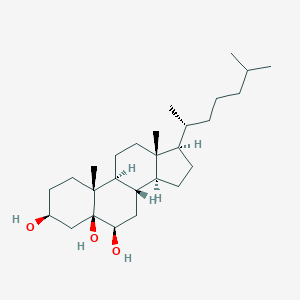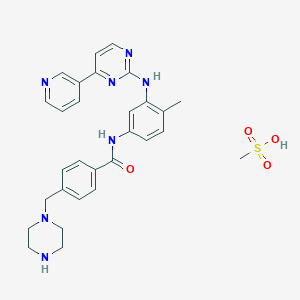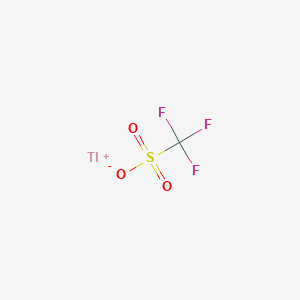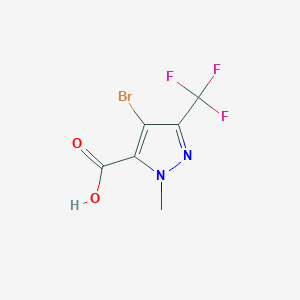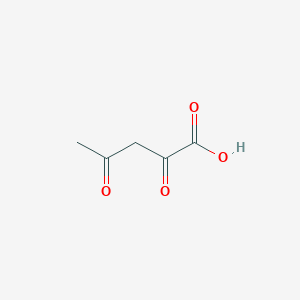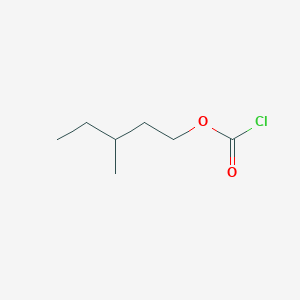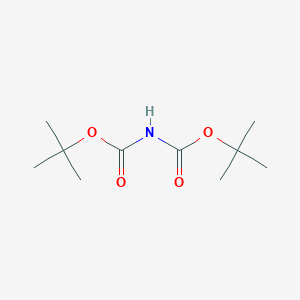
二叔丁基亚氨基二羧酸酯
描述
Di-tert-butyl iminodicarboxylate is an organic compound with the chemical formula C10H19NO4. It is a white solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. This compound is particularly known for its role in the preparation of primary amines from alkyl halides, serving as an alternative to the Gabriel synthesis .
科学研究应用
Di-tert-butyl iminodicarboxylate has a wide range of applications in scientific research:
作用机制
Target of Action
Di-tert-butyl Iminodicarboxylate is primarily used as a reagent for the preparation of primary amines . The primary targets of this compound are alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom .
Mode of Action
The compound interacts with its targets (alkyl halides) through a process known as N-alkylation . In this process, the reagent is deprotonated to give the potassium salt, which then undergoes N-alkylation . This interaction results in the formation of primary amines .
Biochemical Pathways
The biochemical pathway involved in this process is the conversion of alkyl halides to primary amines . This compound has been popularized as an alternative to the Gabriel synthesis for the same conversion . Amines can also be prepared from alcohols by dehydration using the Mitsunobu reaction .
Result of Action
The result of the action of Di-tert-butyl Iminodicarboxylate is the formation of primary amines from alkyl halides . The Boc protecting groups are subsequently removed under acidic conditions .
Action Environment
The action, efficacy, and stability of Di-tert-butyl Iminodicarboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound is a white solid that is soluble in organic solvents , and its melting point is between 119–121 °C .
生化分析
Biochemical Properties
Di-tert-butyl Iminodicarboxylate plays a significant role in biochemical reactions, particularly in the preparation of primary amines from alkyl halides It interacts with various enzymes and proteins during these reactions
Molecular Mechanism
The molecular mechanism of Di-tert-butyl Iminodicarboxylate involves its use as a reagent for the preparation of primary amines from alkyl halides . In this process, the compound is deprotonated to give the potassium salt, which is N-alkylated . The Boc protecting groups are subsequently removed under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions: Di-tert-butyl iminodicarboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with ammonia or primary amines. The reaction typically involves the use of organic solvents such as tetrahydrofuran (THF) and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of di-tert-butyl iminodicarboxylate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization .
化学反应分析
Types of Reactions: Di-tert-butyl iminodicarboxylate primarily undergoes substitution reactions. It is used as a reagent for the preparation of primary amines from alkyl halides. The compound can also participate in dehydration reactions to form amines from alcohols using the Mitsunobu reaction .
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides, potassium salts, and organic solvents like THF.
Dehydration Reactions: Alcohols, Mitsunobu reagents (e.g., triphenylphosphine, diethyl azodicarboxylate).
Major Products: The major products formed from these reactions are primary amines, which are valuable intermediates in various chemical syntheses .
相似化合物的比较
Di-tert-butyl dicarbonate: Used as a reagent for the protection of amines.
Di-tert-butyl iminodiacetate: Another reagent used in organic synthesis.
Di-tert-butyl azodicarboxylate: Employed in the Mitsunobu reaction.
Uniqueness: Di-tert-butyl iminodicarboxylate is unique in its ability to serve as an alternative to the Gabriel synthesis for the preparation of primary amines. Its stability and ease of deprotection make it a valuable reagent in organic synthesis .
属性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAQIUOFDMREBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299500 | |
| Record name | Di-tert-butyl Iminodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51779-32-9 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51779-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl-iminodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51779-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-tert-butyl Iminodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidodicarbonic acid, C,C'-bis(1,1-dimethylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYL IMINODICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYL-IMINODICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M4Q7458H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does di-tert-butyl iminodicarboxylate participate in palladium-catalyzed reactions, and what types of products are formed?
A1: Research by Larock et al. [] demonstrates the utility of di-tert-butyl iminodicarboxylate as a nitrogen nucleophile in palladium-catalyzed cross-coupling reactions with 2,5-cyclohexadienyl-substituted aryl or vinylic iodides. The reaction proceeds through a series of steps, including oxidative addition, organopalladium addition, palladium migration, and finally, nucleophilic displacement of palladium by di-tert-butyl iminodicarboxylate. This process yields cyclized products, often with high diastereoselectivity, incorporating the nitrogen from di-tert-butyl iminodicarboxylate into the final structure [].
Q2: What advantages does di-tert-butyl iminodicarboxylate offer over traditional Mitsunobu reagents for alcohol activation?
A2: The Mitsunobu reaction, while effective, often presents challenges in purification due to phosphine-based byproducts. A study by Watson et al. [] presents di-tert-butyl iminodicarboxylate as a phosphine-free alternative for alcohol activation mediated by sulfuryl fluoride. This method exhibits broad applicability across various primary and secondary alcohols, enabling their substitution with diverse nucleophiles, including di-tert-butyl iminodicarboxylate itself. The key advantage lies in the ease of purification, as byproducts generated through this method are readily separable, often circumventing the need for chromatographic purification [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


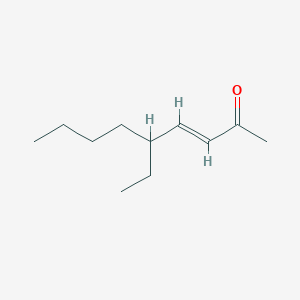
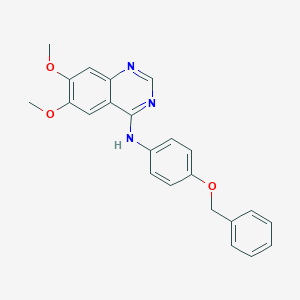

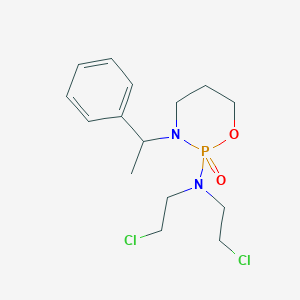
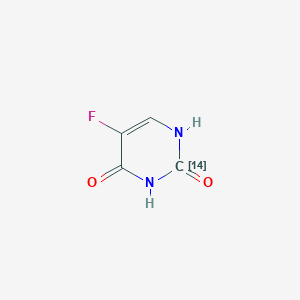
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
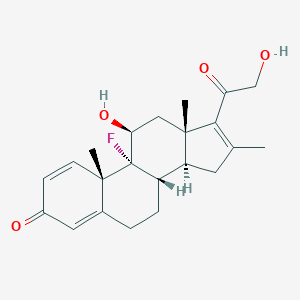
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
